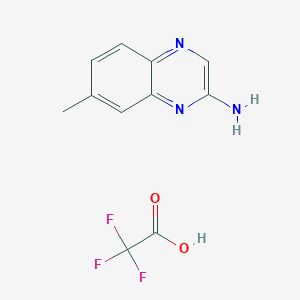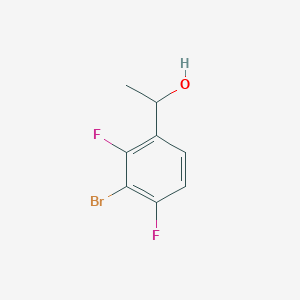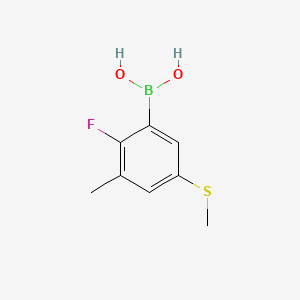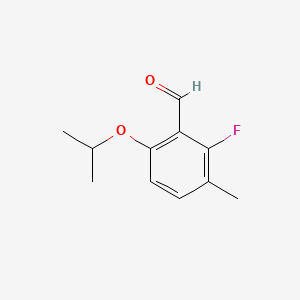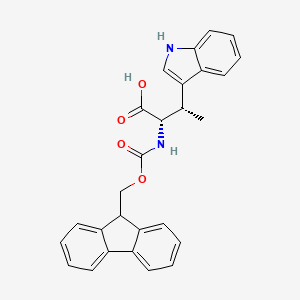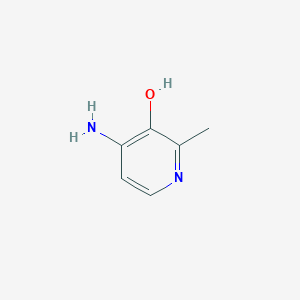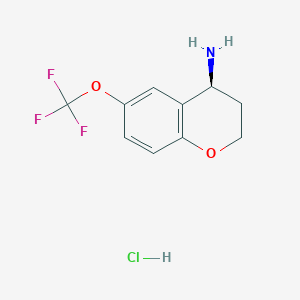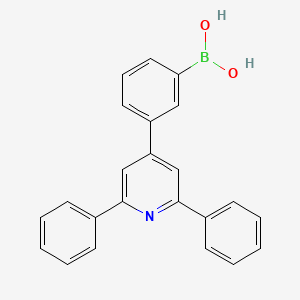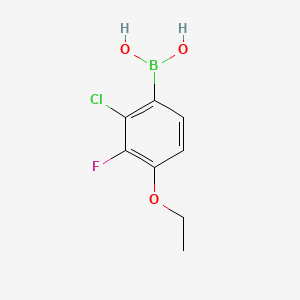
(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with chloro, ethoxy, and fluoro groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-chloro-4-ethoxy-3-fluorophenyl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
Chemistry: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes. This compound may be investigated for its ability to interact with specific biological targets, offering insights into enzyme mechanisms and potential therapeutic applications .
Industry: The compound is utilized in the development of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics, optics, and materials science .
Mécanisme D'action
The mechanism of action of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of chloro, ethoxy, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9BClFO3 |
|---|---|
Poids moléculaire |
218.42 g/mol |
Nom IUPAC |
(2-chloro-4-ethoxy-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 |
Clé InChI |
KQCGZLIFRRGZFM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC)F)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


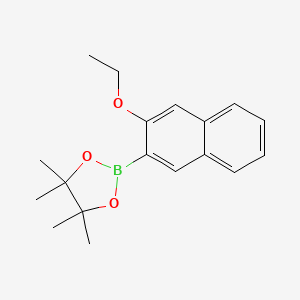
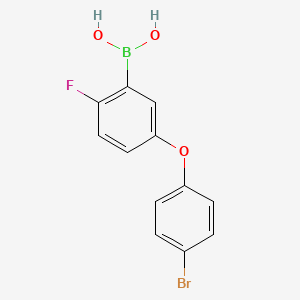
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)


